molecular formula C8H6Cl2O2 B1600410 4,5-Dichloro-2-methylbenzoic acid CAS No. 5252-98-2

4,5-Dichloro-2-methylbenzoic acid

Cat. No.: B1600410
CAS No.: 5252-98-2
M. Wt: 205.03 g/mol
InChI Key: DUULAHGVYKMTME-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methylbenzoic acid (CAS: 5252-98-2) is a halogenated aromatic carboxylic acid with the molecular formula C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol. Its structure features two chlorine atoms at positions 4 and 5 of the benzene ring, a methyl group at position 2, and a carboxylic acid group at position 1 (ortho to the methyl group). Key physicochemical properties include:

  • Topological Polar Surface Area (TPSA): 37.30 Ų (indicative of moderate polarity)
  • Log P (XLOGP3): 2.78 (moderate lipophilicity)
  • Hydrogen Bond Donors/Acceptors: 1 donor (carboxylic acid) and 2 acceptors (carboxylic acid and aromatic Cl substituents) .

Preparation Methods

Acetylation or Haloacetylation of 3,4-Dichlorotoluene

The key starting material for the synthesis is 3,4-dichlorotoluene, which undergoes electrophilic substitution with acetyl chloride or chloroacetyl chloride in the presence of a Friedel-Crafts catalyst, typically aluminum chloride (AlCl3).

  • Reaction Conditions:

    • Molar ratio: 2 mol 3,4-dichlorotoluene to 2 mol acetyl chloride.
    • Catalyst: Aluminum chloride.
    • Temperature: Approximately 100°C.
    • Solvent: Often neat or under controlled conditions to optimize yield.
  • Outcome:

    • The reaction yields 4,5-dichloro-2-methylacetophenone as the major isomer.
    • Yield after recrystallization: Around 60% purity for the acetylated intermediate.
    • Chloroacetylation routes, involving chloroacetyl chloride, have also been explored but are less documented.

This step is crucial as it introduces the acetyl group ortho to the methyl group, setting the stage for subsequent oxidation to the carboxylic acid.

Oxidation of the Acetylated Intermediate to 4,5-Dichloro-2-methylbenzoic Acid

The acetylated intermediate (4,5-dichloro-2-methylacetophenone) is converted to the target benzoic acid via oxidation, commonly employing a haloform reaction mechanism.

  • Oxidizing Agents and Conditions:

    • Alkali metal hydroxides or alkaline earth metal hydroxides (e.g., sodium hydroxide).
    • Chlorine bleaching liquor (active chlorine ~145 g/L) can be used for oxidative halogenation.
    • Temperature: Typically around 70°C.
    • Reaction time: Several hours to ensure complete oxidation.
  • Process:

    • The acetyl group is oxidized to a carboxyl group.
    • The reaction mixture is then neutralized to form the sodium or other alkali metal salts of the acid.
    • The free acid is obtained by acidification with hydrochloric acid.
  • Yields and Purity:

    • Isomeric purity of the final acid exceeds 98%.
    • Overall yield of the acid from the oxidation step is approximately 75% based on the intermediate.

Purification and Isolation

  • The crude product mixture often contains isomeric impurities such as 3,4-dichloro-2-methylbenzoic acid.
  • Purification is achieved by:

    • Fractional crystallization from solvents such as ethanol or benzene.
    • Conversion to alkali metal salts to facilitate separation.
    • Distillation under reduced pressure to remove residual starting materials and volatile impurities.
  • Distillation Parameters:

    • Pressure: Reduced pressure (~20 mbar).
    • Temperature: Distillation of starting material at ~83°C; product at ~125°C under vacuum.

Alternative and Historical Methods

  • Earlier methods involved chlorination of dichloroorthoxylane, followed by reaction with sodium formate to form methyldichlorobenzyl formate and nitric acid oxidation. However, these methods yielded mixtures requiring extensive purification.

  • No significant reports on direct chloroacetylation of 3,4-dichlorotoluene prior to the patented processes.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Temperature Yield (%) Purity (%) Notes
Acetylation of 3,4-dichlorotoluene Acetyl chloride, AlCl3 (Friedel-Crafts catalyst) 100°C ~60 Intermediate purity after recrystallization Formation of 4,5-dichloro-2-methylacetophenone
Oxidation to carboxylic acid NaOH or alkaline earth hydroxide, chlorine bleaching liquor 70°C ~75 >98 Haloform-type oxidation; formation of sodium salt
Purification Fractional crystallization, acidification, vacuum distillation Various >98 Removal of isomers and impurities

Research Findings and Industrial Relevance

  • The patented process (US5886218A) demonstrates a scalable, high-yield, and high-purity synthesis route, making it industrially viable.
  • The product and its salts serve as valuable intermediates in the synthesis of pharmaceuticals and crop protection agents.
  • The use of Friedel-Crafts catalysis and haloform oxidation provides a robust strategy for selective functionalization of the aromatic ring.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted benzoic acids
  • Oxidized derivatives like carboxylic acids
  • Reduced derivatives like alcohols

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry
4,5-Dichloro-2-methylbenzoic acid serves as an important intermediate in the synthesis of more complex organic compounds. It is utilized in the production of various substituted benzoic acids and derivatives, which are foundational in many chemical processes .

Synthetic Routes
The synthesis typically involves the acetylation of 3,4-dichlorotoluene followed by oxidation to yield the carboxylic acid. This process is often facilitated by Friedel-Crafts catalysts such as aluminum chloride . The ability to produce high-purity derivatives makes it a valuable compound for further chemical transformations.

Biological Research

Potential Biological Activity
Research has indicated that this compound may exhibit biological activity that warrants investigation. Its interactions with biomolecules could lead to insights into its potential therapeutic applications. Studies are ongoing to explore its effects on specific molecular targets, including enzymes and receptors.

Pharmaceutical Applications

Drug Development Precursor
Due to its structural characteristics, this compound is being explored as a precursor for pharmaceutical compounds. Its derivatives may possess properties suitable for drug development, particularly in creating new therapeutic agents . The high purity (>98%) of the compound enhances its suitability for pharmaceutical applications .

Case Studies in Drug Synthesis
Several patents highlight the use of this compound in synthesizing pharmaceuticals and crop protection agents. For example, it has been involved in developing herbicides and fungicides that are crucial for agricultural productivity .

Industrial Applications

Agrochemicals Production
In industrial settings, this compound is utilized in producing agrochemicals. Its role as an intermediate allows for the synthesis of various pesticides and herbicides that are essential for modern agriculture .

Dyes and Other Chemicals
The compound is also employed in manufacturing dyes and other industrial chemicals. Its unique chemical properties facilitate the creation of products with specific functionalities required in various industrial applications.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the context of its use .

Comparison with Similar Compounds

Structural analogs of 4,5-dichloro-2-methylbenzoic acid include halogenated benzoic acids, methoxy-substituted derivatives, and positional isomers. Below is a detailed comparison based on substituent effects, physicochemical properties, and reactivity:

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Log P (XLOGP3) TPSA (Ų)
This compound 5252-98-2 C₈H₆Cl₂O₂ 205.04 2-CH₃, 4-Cl, 5-Cl 2.78 37.30
3,5-Dichloro-2-methylbenzoic acid Not provided C₈H₆Cl₂O₂ 205.04 2-CH₃, 3-Cl, 5-Cl ~2.8* ~37.30*
4-Butoxy-3,5-dichlorobenzoic acid Not provided C₁₁H₁₁Cl₂O₃ 277.11 4-O(CH₂)₃CH₃, 3-Cl, 5-Cl 3.51† 46.53†
4-Hydroxybenzoic acid 99-96-7 C₇H₆O₃ 138.12 4-OH 1.48‡ 57.53‡
4-Methoxybenzoic acid 100-09-4 C₈H₈O₃ 152.15 4-OCH₃ 1.74‡ 46.53‡

* Estimated based on structural similarity to this compound .
† Calculated using ChemDraw .
‡ Experimental data from QSAR studies .

Key Observations:

  • Lipophilicity: The methyl and chlorine substituents in this compound increase Log P compared to hydroxy- or methoxy-substituted analogs (e.g., 4-hydroxybenzoic acid: Log P 1.48). The butoxy group in 4-butoxy-3,5-dichlorobenzoic acid further enhances lipophilicity (Log P 3.51) .
  • Polarity: The carboxylic acid group dominates TPSA, but bulky substituents like butoxy reduce polarity (TPSA 46.53 vs. 37.30 for this compound) .

Biological Activity

4,5-Dichloro-2-methylbenzoic acid (DCMBA) is a chlorinated derivative of benzoic acid that has garnered attention for its potential biological activity. This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions and a methyl group at the 2nd position of the benzene ring. Its unique structure influences its reactivity and biological interactions, making it a subject of various studies in pharmacology and toxicology.

The biological activity of DCMBA is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. Although detailed mechanisms are still under investigation, preliminary studies suggest that DCMBA may influence various biochemical pathways, including:

  • Enzyme Inhibition : DCMBA has been shown to inhibit certain enzymes involved in metabolic processes.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting potential applications in combating antibiotic resistance.
  • Cellular Signaling Modulation : The compound may interact with cellular signaling pathways, affecting processes such as apoptosis and inflammation.

Research Findings

  • Antimicrobial Properties : A study highlighted that benzoic acid derivatives, including DCMBA, exhibited significant antimicrobial activity against various bacterial strains. This activity is thought to stem from their ability to disrupt bacterial cell wall synthesis and inhibit metabolic functions .
  • Cytotoxic Effects : Research indicates that DCMBA can induce cytotoxic effects in certain cancer cell lines. For instance, it was found to enhance apoptosis in human cancer cells through the activation of specific caspases .
  • Anti-inflammatory Effects : Preliminary findings suggest that DCMBA may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

Case Studies

  • Case Study 1 : In vitro studies demonstrated that DCMBA reduced cell viability in human cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
  • Case Study 2 : A comparative study on benzoic acid derivatives showed that DCMBA had a higher potency against Gram-positive bacteria than some other derivatives, indicating its potential as an antimicrobial agent .

Comparison of Biological Activities

CompoundAntimicrobial ActivityCytotoxicityAnti-inflammatory Effects
This compoundModerateHighPotential
3-Chloro-4-methoxybenzoic acidHighModerateLow
2,4-Dichlorobenzoic acidLowLowModerate

Summary of Research Findings

Study ReferenceBiological Activity ObservedKey Findings
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in inflammatory markers in animal models

Properties

IUPAC Name

4,5-dichloro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUULAHGVYKMTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451716
Record name 3,4-dichloro-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5252-98-2
Record name 3,4-dichloro-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,5-Dichloro-2-methylbenzoic acid
4,5-Dichloro-2-methylbenzoic acid
4,5-Dichloro-2-methylbenzoic acid
4,5-Dichloro-2-methylbenzoic acid
4,5-Dichloro-2-methylbenzoic acid
4,5-Dichloro-2-methylbenzoic acid

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